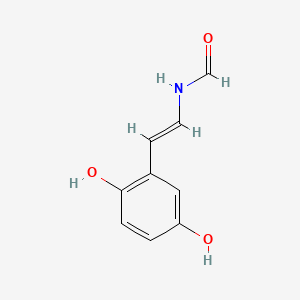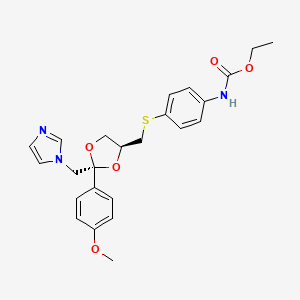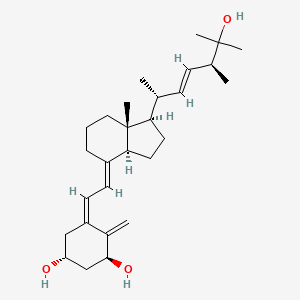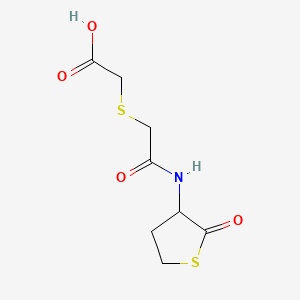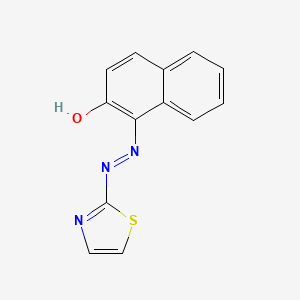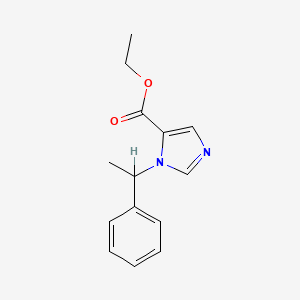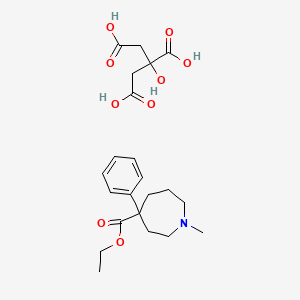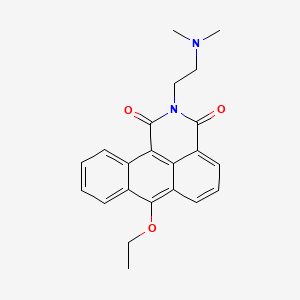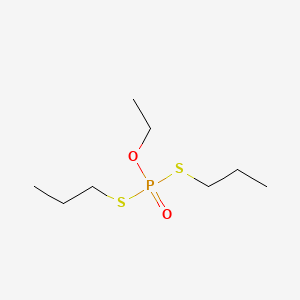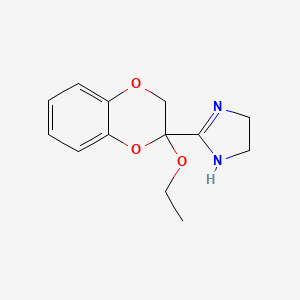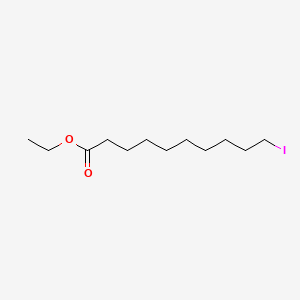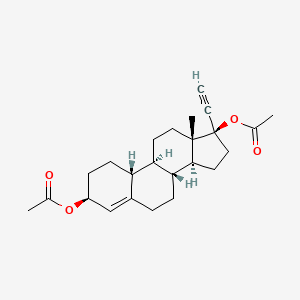
乙炔雌醇二醋酸酯
描述
乙炔雌醇二乙酸酯是一种合成的孕激素,它是一种模拟天然激素孕酮作用的药物。它通常与雌激素一起用于口服避孕药,以预防妊娠。 乙炔雌醇二乙酸酯以其调节月经周期和抑制排卵的能力而闻名 .
科学研究应用
乙炔雌醇二乙酸酯在科学研究中有着广泛的应用:
化学: 用作合成其他甾体化合物的起始材料。
生物学: 研究其对细胞过程和激素调节的影响。
医学: 主要用于避孕配方中以预防妊娠。它还被研究其在子宫内膜异位症和月经失调等疾病中的潜在治疗作用。
工业: 用于制药工业生产口服避孕药.
作用机制
乙炔雌醇二乙酸酯通过模拟孕酮的作用发挥作用。它与体内孕酮受体结合,导致子宫内膜和宫颈粘液发生变化,从而抑制排卵并使精子难以进入子宫。 此外,它保持高水平的合成孕酮,欺骗身体认为排卵已经发生 .
生化分析
Biochemical Properties
Ethynodiol diacetate functions as a progestin, interacting with the progesterone receptor, which is its primary biological target. Upon administration, it is rapidly converted into its active form, norethisterone, through enzymatic processes involving esterases . This conversion is crucial for its biological activity. Ethynodiol diacetate exhibits weak androgenic and estrogenic activities and does not significantly interact with other hormonal receptors .
Cellular Effects
Ethynodiol diacetate exerts its effects on various cell types, particularly those in the female reproductive system, including the endometrium and mammary glands . It influences cellular processes by modulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby reducing the frequency of luteinizing hormone (LH) surges . This modulation affects cell signaling pathways and gene expression related to reproductive functions.
Molecular Mechanism
At the molecular level, ethynodiol diacetate binds to progesterone and estrogen receptors, mimicking the effects of natural progesterone . This binding prevents ovulation by maintaining high levels of synthetic progesterone, tricking the body into thinking ovulation has already occurred . The compound’s conversion to norethisterone involves the oxygenation of the C3 hydroxyl group, which is essential for its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, ethynodiol diacetate demonstrates stability and consistent activity over time. Its effects can vary depending on the duration of exposure. Long-term studies have shown that ethynodiol diacetate maintains its contraceptive efficacy without significant degradation . In vitro and in vivo studies indicate that prolonged use does not adversely affect cellular functions, although continuous monitoring is recommended.
Dosage Effects in Animal Models
Animal studies have shown that the effects of ethynodiol diacetate vary with dosage. At lower doses, it effectively prevents ovulation without significant side effects . Higher doses can lead to adverse effects such as hormonal imbalances and potential toxicity . These studies help establish safe and effective dosage ranges for clinical use.
Metabolic Pathways
Ethynodiol diacetate undergoes rapid metabolism in the liver, where it is converted to ethynodiol and subsequently to norethisterone . This metabolic pathway involves esterases and other liver enzymes that facilitate the conversion. The active metabolite, norethisterone, is responsible for the compound’s progestogenic effects .
Transport and Distribution
Once administered, ethynodiol diacetate is absorbed and distributed throughout the body. It binds to plasma proteins, including albumin and sex hormone-binding globulin (SHBG), which facilitate its transport to target tissues . This binding is crucial for its bioavailability and efficacy in preventing ovulation.
Subcellular Localization
Ethynodiol diacetate and its metabolites localize primarily in the cytoplasm and nucleus of target cells . The compound’s binding to progesterone receptors in these compartments is essential for its biological activity. Post-translational modifications and targeting signals ensure its proper localization and function within the cells.
准备方法
合成路线和反应条件: 乙炔雌醇二乙酸酯通过多步化学过程合成。合成通常从前体炔诺酮开始,炔诺酮经乙酰化反应生成乙炔雌醇二乙酸酯。 该反应涉及在受控条件下使用乙酸酐和催化剂,以确保生成所需的产物 .
工业生产方法: 在工业环境中,乙炔雌醇二乙酸酯的生产涉及大规模化学反应器,其中温度、压力和 pH 等反应条件被严格控制。 该过程包括纯化步骤,以去除任何杂质并确保最终产品的纯度 .
化学反应分析
反应类型: 乙炔雌醇二乙酸酯经历各种化学反应,包括:
水解: 乙炔雌醇二乙酸酯中的酯基可以被水解生成乙炔雌醇和乙酸。
氧化: 该化合物可以被氧化生成炔诺酮,炔诺酮是其活性代谢物。
常用试剂和条件:
水解: 通常在温和条件下使用含水酸或碱进行。
氧化: 可以使用高锰酸钾或三氧化铬等常用氧化剂。
主要产品:
水解: 乙炔雌醇和乙酸。
氧化: 炔诺酮。
相似化合物的比较
乙炔雌醇二乙酸酯类似于其他合成孕激素,如炔诺酮和炔诺孕酮。 它在特定的化学结构方面独一无二,包括乙酰氧基,这些基团增强了它的稳定性和生物利用度。 与在 C3 位具有酮基的炔诺酮不同,乙炔雌醇二乙酸酯具有羟基,使其在药理学特征方面独树一帜 .
类似化合物:
- 炔诺酮
- 炔诺孕酮
- 左炔诺孕酮
- 去氧孕烯
乙炔雌醇二乙酸酯独特的特性和多功能的应用使其在科学研究和临床实践中都成为一种有价值的化合物。
属性
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3/t18-,19-,20+,21+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKUMRGIYFNPJW-KIEAKMPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@]4(C#C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020614 | |
| Record name | Ethynodiol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ethynodiol Diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.97e-03 g/L | |
| Record name | Ethynodiol Diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Binds to the progesterone and estrogen receptors. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Once bound to the receptor, progestins like Ethynodiol Diacetate will slow the frequency of release of gonadotropin releasing hormone (GnRH) from the hypothalamus and blunt the pre-ovulatory LH (luteinizing hormone) surge. | |
| Record name | Ethynodiol diacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
297-76-7 | |
| Record name | Ethynodiol diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=297-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethynodiol diacetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000297767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynodiol diacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethynodiol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etynodiol di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYNODIOL DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62H10A1236 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethynodiol Diacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126-127 | |
| Record name | Ethynodiol diacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethynodiol diacetate work as a contraceptive?
A: Ethynodiol diacetate, like other progestins, primarily exerts its contraceptive effect by suppressing ovulation. [] It binds to progesterone receptors in the reproductive system, mimicking the effects of natural progesterone. This leads to a negative feedback loop, inhibiting the release of luteinizing hormone (LH) from the pituitary gland, ultimately preventing ovulation. [, ]
Q2: Does ethynodiol diacetate have any effects on the endometrium?
A: Yes, ethynodiol diacetate can alter the endometrial lining, making it less receptive to implantation. [] The specific changes depend on the dose and the estrogen it’s combined with in oral contraceptive formulations. [, ]
Q3: What is the role of ethinyl estradiol when combined with ethynodiol diacetate in oral contraceptives?
A: Ethinyl estradiol is a synthetic estrogen often combined with ethynodiol diacetate in oral contraceptives. It enhances the contraceptive effect by suppressing follicle-stimulating hormone (FSH) release, further inhibiting follicular development and ovulation. The ratio of ethinyl estradiol to ethynodiol diacetate influences the overall hormonal profile and can impact side effects. [, , ]
Q4: What are the primary metabolic pathways of ethynodiol diacetate?
A: Ethynodiol diacetate undergoes extensive metabolism in the liver, primarily via deacetylation, reduction, and conjugation. [, ] Norethisterone and its tetrahydro metabolites are major metabolites identified in plasma and urine. []
Q5: How is ethynodiol diacetate eliminated from the body?
A: Following metabolism, ethynodiol diacetate and its metabolites are excreted primarily in the urine and feces, mostly in conjugated forms. [, ] Studies in rhesus monkeys showed that approximately 67% of a radiolabeled dose was eliminated within four days, with a plasma half-life of around 44 hours. []
Q6: Does rifampicin treatment affect the metabolism of ethynodiol diacetate?
A: Yes, rifampicin, a potent inducer of drug-metabolizing enzymes, has been shown to alter the pharmacokinetics of ethynodiol diacetate. In rhesus monkeys, rifampicin treatment decreased the plasma half-life of ethynodiol diacetate and increased its fecal elimination. [] This suggests that concurrent use of rifampicin with ethynodiol diacetate-containing contraceptives might reduce their efficacy.
Q7: How does ethynodiol diacetate affect lipid and lipoprotein levels?
A: Research indicates that ethynodiol diacetate, particularly when combined with ethinyl estradiol, can affect lipid metabolism. Studies show increases in total cholesterol and triglycerides, along with decreases in high-density lipoprotein (HDL) cholesterol. [, , , , ]
Q8: Do all progestins have the same impact on lipid profiles?
A: No, different progestins can have varying effects on lipid and lipoprotein levels. For instance, studies show that levonorgestrel might have a less pronounced effect on these parameters compared to ethynodiol diacetate or norethindrone. [, ]
Q9: Has the genotoxic potential of ethynodiol diacetate been investigated?
A: Yes, in vitro studies using human lymphocytes assessed the potential of ethynodiol diacetate to cause DNA damage. While the compound showed no genotoxic effects in the absence of metabolic activation, it increased the frequency of sister chromatid exchanges and chromosomal aberrations in the presence of metabolic activation. [] These findings highlight the importance of considering metabolic activation when evaluating the genotoxicity of compounds.
Q10: Are there any animal models used to study the effects of ethynodiol diacetate?
A: Yes, rabbits have been used as animal models to study the effects of ethynodiol diacetate on the endometrium. Researchers successfully induced deciduomas (tissue resembling the uterine lining during pregnancy) in rabbits using ethynodiol diacetate, highlighting its progestogenic activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


